molecular formula C10H9ClN4O B8329824 3-Chloro-5-(3,5-dimethyl-pyrazol-1-yl)-pyrazine-2-carbaldehyde

3-Chloro-5-(3,5-dimethyl-pyrazol-1-yl)-pyrazine-2-carbaldehyde

Cat. No. B8329824
M. Wt: 236.66 g/mol
InChI Key: HBALOJUQUUFCAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-(3,5-dimethyl-pyrazol-1-yl)-pyrazine-2-carbaldehyde is a useful research compound. Its molecular formula is C10H9ClN4O and its molecular weight is 236.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-5-(3,5-dimethyl-pyrazol-1-yl)-pyrazine-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-5-(3,5-dimethyl-pyrazol-1-yl)-pyrazine-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H9ClN4O

Molecular Weight

236.66 g/mol

IUPAC Name

3-chloro-5-(3,5-dimethylpyrazol-1-yl)pyrazine-2-carbaldehyde

InChI

InChI=1S/C10H9ClN4O/c1-6-3-7(2)15(14-6)9-4-12-8(5-16)10(11)13-9/h3-5H,1-2H3

InChI Key

HBALOJUQUUFCAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=CN=C(C(=N2)Cl)C=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,2,6,6-Tetramethylpiperidine (20.3 mL, 117 mmol) was added to a solution of n-butyllithium (2.5 M in hexanes, 46 mL, 115 mmol) in dry tetrahydrofuran (1.1 L) at −30° C. The mixture was warmed to room temperature and stirred for 15 minutes. After cooling to −78° C. 2-chloro-6-(3,5-dimethyl-pyrazol-1-yl)-pyrazine (20 g, 96 mmol) in dry tetrahydrofuran (15 mL) was added and the mixture was stirred at −78° C. for 1 h. Ethylformate (12 mL, 143 mmol) was added and the mixture stirred for an additional 2 hours at −78° C. The reaction was quenched with aqueous ammonium chloride, warmed to room temperature and diluted with ethyl acetate. The layers were separated and the aqueous phase was extracted with ethyl acetate. The combined organic layers were washed with brine and dried over sodium sulphate, filtrated and evaporated to give the crude product as a yellow solid. The crude products were purified by flash chromatography (ethyl acetate/heptane as eluent) to give 3-chloro-5-(3,5-dimethyl-pyrazol-1-yl)-pyrazine-2-carbaldehyde (2.9 g, 13%) as a yellow solid and 5-chloro-3-(3,5-dimethyl-pyrazol-1-yl)-pyrazine-2-carbaldehyde (700 mg, 3%) as a yellow solid.
Quantity
20.3 mL
Type
reactant
Reaction Step One
Quantity
46 mL
Type
reactant
Reaction Step One
Quantity
1.1 L
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.